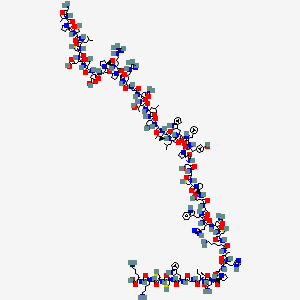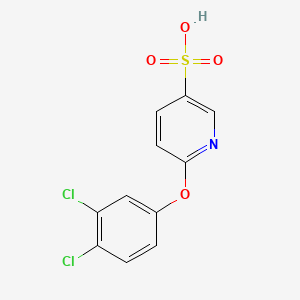
Pyrrolo(2,1-b)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo(2,1-b)quinazoline is a nitrogen-containing heterocyclic compound characterized by a fused tricyclic structure. This compound has garnered interest due to its unique structural features and potential as a bioactive scaffold .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo(2,1-b)quinazoline can be achieved through various methods. One common approach involves the use of quinazoline derivatives and N-arylpyrroles. For instance, the reaction of quinazolinium N-ylides with substituted quinazolines can yield this compound . Another method involves the tert-amino effect, where double cyclization reactions starting from anthranilic acid or its derivatives are employed .
Industrial Production Methods: Industrial production of this compound often utilizes chemical and enzymatic methods. For example, the azidoreductive cyclization strategy using TMSCl-NaI and bakers’ yeast has been reported to produce bronchodilatory this compound alkaloids in good yields .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo(2,1-b)quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydrogen peroxide (TBHP) for oxidation and Fe catalysts for cyclization reactions . The conditions for these reactions are typically mild, allowing for efficient synthesis and modification of the compound.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Pyrrolo(2,1-b)quinazoline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a scaffold for the development of new drugs with antibacterial, anticancer, and anti-inflammatory properties . Additionally, this compound derivatives have been investigated for their potential as antiviral agents targeting TLR7 .
In the field of biology, this compound is used to study various biological pathways and molecular targets. Its unique structure allows for the exploration of its interactions with different biomolecules, providing insights into its mechanism of action and potential therapeutic applications .
Mécanisme D'action
The mechanism of action of pyrrolo(2,1-b)quinazoline involves its ability to interact with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to bind to DNA and exert cytotoxic effects, making them potential candidates for anticancer therapies . Additionally, this compound derivatives targeting TLR7 have demonstrated antiviral efficacy in vitro and in vivo .
Comparaison Avec Des Composés Similaires
Pyrrolo(2,1-b)quinazoline can be compared to other similar compounds, such as pyrrolo(1,2-a)quinoline and pyrrolo(3,2-d)pyrimidine. While these compounds share structural similarities, this compound is unique due to its specific tricyclic structure and distinct biological activities . Other similar compounds include vasicine and its derivatives, which also possess a quinazoline nucleus and exhibit various pharmacological properties .
Propriétés
Numéro CAS |
270-03-1 |
|---|---|
Formule moléculaire |
C11H8N2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
pyrrolo[2,1-b]quinazoline |
InChI |
InChI=1S/C11H8N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-8H |
Clé InChI |
GWRAMUCMZQJRQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN3C=CC=C3N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



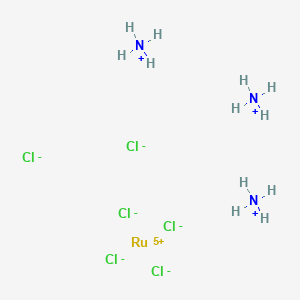
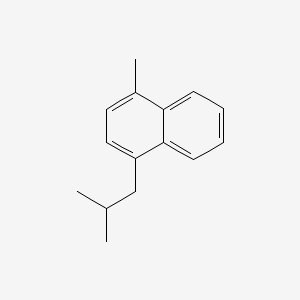

![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)
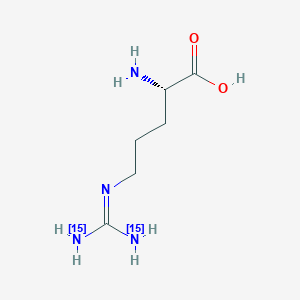

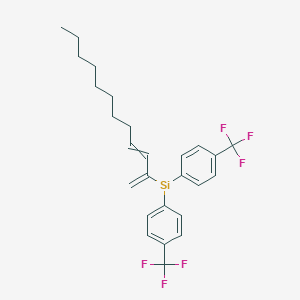
![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
